N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H16N4O3S. It contains 16 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research into chloroacetamide herbicides, including acetochlor and alachlor, has shown these compounds undergo complex metabolic activation pathways leading to DNA-reactive products. This study offers insights into the metabolism of similar compounds in human and rat liver microsomes, indicating potential areas of toxicological and environmental concern (Coleman et al., 2000).
Synthesis of PET Tracers for Imaging
The development of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) highlights the scientific application of complex acetamides in diagnostic imaging. This represents an innovative approach to targeting and visualizing specific enzymes within biological systems (Gao, Wang, & Zheng, 2016).
Novel Derivatives as Antibacterial Agents
The synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives and their evaluation as antibacterial agents demonstrate the therapeutic potential of complex acetamides. These studies contribute to the development of new antimicrobial compounds with significant activity, reflecting the importance of structural innovation in drug discovery (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Safety and Hazards
The safety data sheet for this compound indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . Specific hazards are not listed, but as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-22-14-4-3-12(8-18-14)16-19-15(23-20-16)9-17-13(21)7-11-5-6-24-10-11/h3-6,8,10H,2,7,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUQUISKLYQGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.